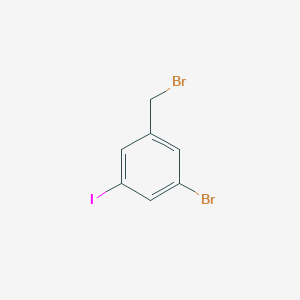

3-Bromo-5-iodobenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-iodobenzyl bromide is an organic compound with the molecular formula C7H5Br2I and a molecular weight of 375.83 g/mol . It is a halogenated benzyl bromide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.

Preparation Methods

The synthesis of 3-Bromo-5-iodobenzyl bromide typically involves the bromination and iodination of benzyl derivatives. One common method is the bromination of 3-iodotoluene, followed by the substitution of the methyl group with a bromomethyl group . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in the presence of a solvent like dichloromethane or chloroform at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-5-iodobenzyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product would be a biaryl compound .

Scientific Research Applications

3-Bromo-5-iodobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodobenzyl bromide involves its ability to act as an electrophile in various chemical reactions. The presence of both bromine and iodine atoms makes it highly reactive towards nucleophiles, allowing it to participate in substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used in the reaction .

Comparison with Similar Compounds

3-Bromo-5-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:

3-Bromo-5-chlorobenzyl bromide: Similar in structure but with a chlorine atom instead of iodine. It has different reactivity and applications.

3-Iodobenzyl bromide: Lacks the additional bromine atom, making it less reactive in certain substitution reactions.

3-Bromo-5-fluorobenzyl bromide: Contains a fluorine atom, which affects its reactivity and the types of reactions it can undergo.

The uniqueness of this compound lies in its dual halogenation, which provides a versatile platform for various chemical transformations and applications in research and industry .

Biological Activity

3-Bromo-5-iodobenzyl bromide is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of bromine and iodine substituents, suggests possible interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.

- Chemical Formula : C₈H₅Br₂I

- CAS Number : 1261553-05-2

- Molecular Weight : 318.84 g/mol

The biological activity of this compound is hypothesized to stem from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The halogen atoms (bromine and iodine) can participate in halogen bonding, which may enhance the compound's binding affinity and specificity towards certain biological targets .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that halogenated benzyl derivatives can inhibit tumor growth in various cancer models. The presence of bromine and iodine may enhance the compound's interaction with specific cellular targets involved in cancer progression.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including α-glucosidase. In vitro studies have shown that modifications in the benzyl ring, such as the introduction of halogens, can significantly impact enzyme inhibition potency .

- Receptor Binding : There is evidence suggesting that compounds similar to this compound can selectively bind to adenosine receptors, particularly A3 receptors, which are implicated in various physiological processes including immune response and cancer progression .

Table 1: Summary of Biological Activities

In Vivo Studies

In vivo studies utilizing murine models have demonstrated the biodistribution and pharmacokinetics of radiolabeled derivatives of similar compounds, providing insights into their therapeutic potential against tumors. For instance, a study involving xenografted mice showed significant uptake of radiolabeled compounds in tumor tissues compared to normal tissues, indicating selective targeting capabilities .

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-5-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOHCQCOVGIUBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.